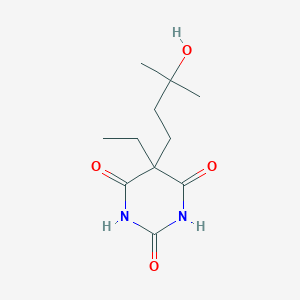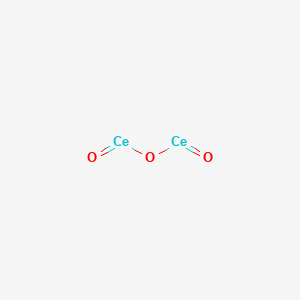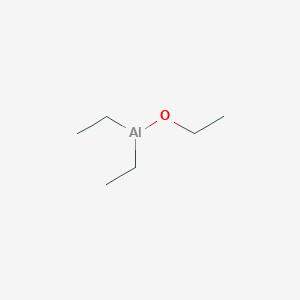
2,3-Dimethylbenzophenone
Übersicht
Beschreibung
2,3-Dimethylbenzophenone is a chemical compound with the molecular formula C15H14O . It has a molecular weight of 210.27 g/mol . The IUPAC name for this compound is (2,3-dimethylphenyl)-phenylmethanone .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethylbenzophenone consists of a benzene ring attached to a carbonyl group (C=O), which is in turn attached to another benzene ring that has two methyl groups (CH3) attached to it . The exact mass of the molecule is 210.104465066 g/mol .
Physical And Chemical Properties Analysis
2,3-Dimethylbenzophenone has a density of 1.1±0.1 g/cm³ . It has a boiling point of 322.2±21.0 °C at 760 mmHg . The compound has a flash point of 136.5±17.0 °C . It has a topological polar surface area of 17.1 Ų .
Wissenschaftliche Forschungsanwendungen
Application in Natural Medicines
Scientific Field
Summary of the Application
2,3-Dimethylbenzophenone has been found in the leaves of Psidium guajava L., a small medicinal tree native to South America . The compound is part of the novel glycosides guavinosides A and B .
Methods of Application or Experimental Procedures
The novel glycosides were isolated from an 80% MeOH extract of Psidium guajava L. leaves . The structures of the novel glycosides were established through detailed analysis of their spectroscopic data and chemical evidence .
Results or Outcomes
The isolated phenolic glycosides showed significant inhibitory activities against histamine release from rat peritoneal mast cells, and nitric oxide production from a murine macrophage-like cell line, RAW 264.7 .
Application in Organic Synthesis
Scientific Field
Summary of the Application
2,3-Dimethylbenzophenone has been used as a starting material in the synthesis of novel benzamide compounds .
Methods of Application or Experimental Procedures
The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their structures were determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Results or Outcomes
The synthesized benzamide compounds were successfully characterized .
Application in Organic Light-Emitting Diodes (OLEDs)
Scientific Field
Material Science and Optoelectronics
Summary of the Application
Benzophenone-based derivatives, including 2,3-Dimethylbenzophenone, have been used in the development of Organic Light-Emitting Diodes (OLEDs) . OLEDs have garnered considerable attention due to their potential applications in flat-panel displays and solid-state lighting technologies .
Methods of Application or Experimental Procedures
The benzophenone core is used as a fragment for the synthesis of organic semiconductors . It also functions as a classical phosphor with high intersystem crossing efficiency . This characteristic makes it a compelling candidate for effective reverse intersystem crossing, leading to the development of thermally activated delayed fluorescent (TADF) emitters .
Results or Outcomes
The use of benzophenone-based compounds in OLEDs has led to the development of metal-free electroactive frameworks and the capability to convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), consequently achieving exceptionally high external quantum efficiencies (EQEs) .
Application in Photoinitiators
Scientific Field
Summary of the Application
2,3-Dimethylbenzophenone is used as a photoinitiator in the polymerization of certain types of resins . Photoinitiators are compounds that absorb light and produce reactive species (radicals, cations, or anions), which can initiate a polymerization process .
Methods of Application or Experimental Procedures
The compound is mixed with the resin and the mixture is exposed to light (usually UV light) . The absorbed light causes the photoinitiator to undergo a chemical reaction that produces reactive species . These species can react with the resin, causing it to polymerize .
Results or Outcomes
The use of 2,3-Dimethylbenzophenone as a photoinitiator allows for the controlled polymerization of resins . This has applications in various industries, including the production of coatings, inks, and adhesives .
Application in Fragrance Industry
Scientific Field
Summary of the Application
2,3-Dimethylbenzophenone is used in the fragrance industry due to its unique aromatic properties . It is used as a fixative to help preserve the original composition of the perfumes and to increase the longevity of the fragrance .
Methods of Application or Experimental Procedures
The compound is mixed with other fragrance ingredients to create a perfume . The amount used depends on the desired fragrance profile .
Results or Outcomes
The use of 2,3-Dimethylbenzophenone in perfumes can enhance the overall fragrance profile and increase the longevity of the scent .
Eigenschaften
IUPAC Name |
(2,3-dimethylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-7-6-10-14(12(11)2)15(16)13-8-4-3-5-9-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQCNVWYBBKUHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927582 | |
| Record name | (2,3-Dimethylphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbenzophenone | |
CAS RN |
13319-69-2, 1322-78-7 | |
| Record name | (2,3-Dimethylphenyl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13319-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzophenone, ar,ar-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013319692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,3-Dimethylphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)










